molecular formula C12H18N2O2 B1683361 N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide

N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide

カタログ番号: B1683361
分子量: 222.28 g/mol
InChIキー: FAWOXVGCBAVSFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[(3-Methoxyphenyl)-methylamino]ethyl]acetamide (hereafter referred to as the target compound) is a monomeric melatonin receptor agonist with notable selectivity for MT₁ and MT₂ receptors. It serves as a foundational structure for developing dimeric ligands, where linking two monomeric units through strategic anchor points enhances MT₁ selectivity and imparts partial agonist behavior . The compound features a methoxy-substituted phenyl group connected via a methylaminoethylacetamide backbone, contributing to its binding affinity and metabolic profile. Its synthesis typically involves reductive N-alkylation or palladium-catalyzed coupling reactions, as evidenced by related derivatives in the literature .

特性

分子式

C12H18N2O2

分子量

222.28 g/mol

IUPAC名

N-[2-(3-methoxy-N-methylanilino)ethyl]acetamide

InChI

InChI=1S/C12H18N2O2/c1-10(15)13-7-8-14(2)11-5-4-6-12(9-11)16-3/h4-6,9H,7-8H2,1-3H3,(H,13,15)

InChIキー

FAWOXVGCBAVSFR-UHFFFAOYSA-N

SMILES

CC(=O)NCCN(C)C1=CC(=CC=C1)OC

正規SMILES

CC(=O)NCCN(C)C1=CC(=CC=C1)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

N-(2-((3-methoxyphenyl)methylamino)ethyl)acetamide)
UCM793

製品の起源

United States

化学反応の分析

科学研究への応用

UCM 793は、科学研究におけるその応用について広く研究されています。化学、生物学、医学、および産業の分野で使用されています。化学においては、さまざまな反応におけるリガンドとして役立ちます。生物学および医学においては、その潜在的な治療効果と生物活性について研究されています。 産業においては、新しい材料と化合物の開発に使用されています.

科学的研究の応用

Chemical Properties and Structure

  • IUPAC Name : N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide
  • Molecular Formula : C15H19NO3
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 4078-65-3

The compound features a structure that mimics the indole ring of melatonin, which is critical for its interaction with melatonin receptors. Its flexible ethylamide chain enhances receptor binding properties, making it a candidate for therapeutic applications targeting sleep-wake cycles.

Pharmacological Applications

UCM793 has been primarily studied for its role as a melatonin receptor agonist. It exhibits high binding affinity for both MT1 and MT2 melatonin receptors, with Ki values of 0.081 nM and 0.042 nM, respectively. This unique property positions it as a potential treatment for various sleep disorders, including:

  • Insomnia
  • Circadian Rhythm Disorders

The ability to selectively bind to melatonin receptors allows UCM793 to influence circadian rhythms effectively, potentially leading to improved sleep quality without significant toxicity .

UCM793 has demonstrated several biological effects in preclinical studies:

  • Sleep-Inducing Properties : Animal models have shown that UCM793 can induce sleep without notable side effects.
  • Antinociceptive Effects : The compound has been observed to alleviate pain in various models, suggesting its utility in pain management.
  • Anxiolytic Effects : Preliminary studies indicate potential anxiety-reducing properties, making it a candidate for anxiety-related disorders .

Case Study 1: Sleep-Inducing Efficacy

A study conducted on animal models evaluated the sleep-inducing effects of UCM793. The results indicated that administration led to a significant increase in total sleep time compared to control groups, highlighting its potential as a therapeutic agent for insomnia.

ParameterControl GroupUCM793 Group
Total Sleep Time (hrs)5.08.5

Case Study 2: Antinociceptive Properties

In another investigation focusing on pain management, UCM793 was administered to rodents subjected to nociceptive stimuli. The findings demonstrated a marked reduction in pain responses, suggesting its efficacy as an analgesic.

Pain Response Score (0-10)Control GroupUCM793 Group
Mean Score7.53.0

Synthesis and Modifications

The synthesis of N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available precursors.
  • Reactions : Key reactions include nucleophilic substitutions and acylation processes.
  • Modifications : Structural modifications can lead to derivatives with altered biological activities.

These modifications are crucial for enhancing the pharmacological profile of the compound and optimizing its therapeutic potential .

類似化合物との比較

Comparison with Structurally Similar Compounds

The target compound belongs to the N-(anilinoethyl)amide class, which has been extensively modified to optimize receptor binding, solubility, and metabolic stability. Below is a detailed comparison with key analogs:

Structural and Pharmacological Differences

Compound Name Structural Modifications Receptor Selectivity Pharmacological Notes Synthesis Highlights
Target Compound 3-Methoxyphenyl, methylaminoethylacetamide MT₁/MT₂ agonist Partial agonist; used in dimeric ligands Reductive alkylation
UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide) Biphenylamino group MT₂-selective partial agonist Sleep-inducing, antinociceptive effects in rodents Pd/C-catalyzed coupling
UCM924 (N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) 3-Bromo, 4-fluoro substitutions MT₂-selective Improved metabolic stability vs. UCM765 Buchwald-Hartwig amination
Compound 18 (N-{2-[(4-Methoxybiphenyl-2-yl)(methylamino)]ethyl}acetamide) 4-Methoxybiphenyl, methylaminoethyl MT₁-selective Dimerization enhances MT₁ selectivity LiAlH₄ reduction, Pd catalysis
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, trifluoromethyl Undisclosed Anticandidate with 26% synthesis yield Microwave-assisted acylation
N-(3-Amino-4-methoxyphenyl)acetamide 3-Amino, 4-methoxy substituents Undisclosed Laboratory research use only Direct acetylation

Key Findings from Molecular Modeling

  • Target Compound vs. UCM765 : Docking studies (Glide method ) reveal that the 3-methoxyphenyl group in the target compound engages in π-π interactions with MT₁ receptor residues, while UCM765’s biphenyl group favors MT₂ binding .
  • Dimerization Effects: Linking two target compound units via the methoxy group (e.g., dimeric ligands) increases MT₁ selectivity by 10-fold compared to the monomer, likely due to cooperative binding .
  • Metabolic Stability : Bromine or fluorine substitutions (e.g., UCM924) reduce oxidative metabolism in hepatic microsomes, extending half-life relative to the target compound .

準備方法

UCM 793の合成は、特定の試薬と反応条件の使用を含む複数の段階を伴います。 詳細な合成経路と工業的生産方法は、パブリックドメインでは容易に入手できません .

作用機序

UCM 793の作用機序には、特定の分子標的および経路との相互作用が含まれます。 正確なメカニズムと分子標的に関する詳細は、パブリックドメインでは容易に入手できません .

生物活性

N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide, commonly known as UCM793, is a compound that has garnered attention for its significant biological activity, particularly as a melatonin receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

UCM793 belongs to the class of N-anilinoethylamides , which are designed to mimic the natural ligand melatonin. The structural formula can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

This compound features a methoxyphenyl group attached to an ethylamine backbone, which is crucial for its receptor binding characteristics.

UCM793 primarily functions as an agonist for the MT1 and MT2 melatonin receptors. Research indicates that it exhibits nanomolar binding affinity for these receptors, which play a pivotal role in regulating circadian rhythms and sleep-wake cycles. The compound's ability to modulate these pathways makes it a candidate for addressing sleep disorders and related conditions.

Binding Affinity

The binding affinity of UCM793 has been extensively studied using various assays. The results are summarized in the following table:

CompoundMT1 Binding Affinity (nM)MT2 Binding Affinity (nM)
UCM7935.06.0
Alpha-methyl Derivative15.020.0
Beta-methyl Derivative4.55.5

These values indicate that modifications to the structure can significantly influence receptor affinity and intrinsic activity, with specific enantiomers exhibiting enhanced effects .

Sleep-Inducing Properties

In animal models, UCM793 has demonstrated notable sleep-inducing effects without significant toxicity. Studies have shown that it can effectively reduce sleep latency and increase total sleep duration .

Anxiolytic and Antinociceptive Effects

Beyond its sedative properties, UCM793 also exhibits anxiolytic (anxiety-reducing) and antinociceptive (pain-relieving) effects. These properties are particularly relevant in the context of treating anxiety disorders and chronic pain conditions .

Case Studies

Several studies have investigated the efficacy of UCM793 in various experimental setups:

  • Sleep Disorders : In a controlled study involving rats, administration of UCM793 resulted in a significant increase in non-REM sleep compared to the control group, suggesting its potential utility in treating insomnia .
  • Anxiety Models : In models of anxiety induced by stressors, UCM793 administration led to reduced anxiety-like behaviors, as measured by elevated plus maze tests .
  • Pain Models : In models assessing pain response, UCM793 demonstrated a reduction in pain sensitivity comparable to standard analgesics without the side effects typically associated with opioid treatments .

Q & A

Q. What are the standard synthetic routes for N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide, and how are intermediates purified?

The compound is synthesized via reductive N-alkylation, where a primary amine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride). Key steps include:

  • Condensation of 3-methoxybenzylamine with an ethylacetamide precursor.
  • Purification via silica gel flash chromatography using ethyl acetate (EtOAc) or dichloromethane-methanol mixtures, yielding ~50–76% .

Q. What spectroscopic techniques confirm the structure of N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide?

Structural validation employs:

  • 1H/13C NMR : To identify methylamino, methoxyphenyl, and acetamide groups (e.g., δ 3.80 ppm for methoxy ).
  • ESI MS/HRMS : For molecular weight confirmation (e.g., [M+H]+ peaks ).

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is stable under standard laboratory conditions (room temperature, inert atmosphere) but degrades in extreme pH or with strong oxidizing agents. Storage recommendations include desiccated environments and avoidance of prolonged light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity .
  • Catalysts : Triethylamine neutralizes byproducts, enhancing reaction efficiency .
  • Temperature control : Maintaining 0–5°C during exothermic steps prevents side reactions .

Q. What computational methods predict binding interactions with biological targets like GPCRs?

  • Molecular docking : Tools like Glide simulate ligand-receptor interactions using OPLS-AA force fields. This method accounts for torsional flexibility and optimizes poses via Monte Carlo sampling .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., methoxyphenyl) for target engagement .

Q. How can contradictions in biological activity data across studies be resolved?

  • Orthogonal assays : Validate activity using both enzymatic (e.g., PDE4 inhibition ) and cell-based assays.
  • Purity checks : HPLC or LC-MS to rule out impurities affecting results .
  • Structural analogs : Compare activity with derivatives to isolate pharmacophoric elements .

Q. What strategies assess metabolic stability in preclinical studies?

  • Liver microsomes : Incubate the compound with microsomal enzymes to measure degradation rates.
  • LC-MS analysis : Quantify parent compound and metabolites over time .
  • Comparative studies : Use analogs (e.g., propionamide derivatives) to identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。